5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one 5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1357974-60-7
VCID: VC6792432
InChI: InChI=1S/C20H18ClFN4OS2/c1-3-26-18-17(12(2)24-26)23-20(25(19(18)27)10-13-6-5-9-28-13)29-11-14-15(21)7-4-8-16(14)22/h4-9H,3,10-11H2,1-2H3
SMILES: CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=C(C=CC=C4Cl)F
Molecular Formula: C20H18ClFN4OS2
Molecular Weight: 448.96

5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

CAS No.: 1357974-60-7

Cat. No.: VC6792432

Molecular Formula: C20H18ClFN4OS2

Molecular Weight: 448.96

* For research use only. Not for human or veterinary use.

5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one - 1357974-60-7

Specification

CAS No. 1357974-60-7
Molecular Formula C20H18ClFN4OS2
Molecular Weight 448.96
IUPAC Name 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C20H18ClFN4OS2/c1-3-26-18-17(12(2)24-26)23-20(25(19(18)27)10-13-6-5-9-28-13)29-11-14-15(21)7-4-8-16(14)22/h4-9H,3,10-11H2,1-2H3
Standard InChI Key ICNLWMASIZAKLY-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=C(C=CC=C4Cl)F

Introduction

Chemical Formula:

C16H14ClFN4OS

Key Structural Features:

  • Pyrazolo[4,3-d]pyrimidine Core: This bicyclic heterocyclic system forms the backbone of the compound. It is known for its biological activity across various therapeutic areas.

  • Substituents:

    • A 2-chloro-6-fluorophenylmethyl group attached via a sulfanyl (-S-) linkage at position 5.

    • An ethyl group at position 1 and a methyl group at position 3.

    • A thiophen-2-ylmethyl group at position 6.

These substituents enhance lipophilicity and molecular interactions with biological targets.

Antitubercular Potential

The pyrazolo[4,3-d]pyrimidine scaffold has demonstrated promising antitubercular properties in various studies. Compounds with similar structures have shown activity against Mycobacterium tuberculosis by targeting non-traditional pathways such as respiratory oxidase complexes and ATP synthase . The presence of fluorine and chlorine in the phenyl ring may enhance bioactivity due to improved cell permeability and metabolic stability.

Adenosine Receptor Antagonism

Substituted pyrazolo[4,3-d]pyrimidinones have been reported to exhibit high affinity for adenosine A1 receptors. This activity is significant for developing treatments for cardiovascular diseases and neurological disorders .

Anticancer Activity

Pyrazolo[4,3-d]pyrimidinones have been evaluated as mTOR inhibitors in cancer therapy. Similar compounds have shown potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

Synthesis Pathways

The synthesis of this compound likely involves:

  • Formation of the Pyrazolo[4,3-d]pyrimidine Core:

    • Cyclization reactions involving pyrazole derivatives and appropriate aldehydes or ketones.

  • Introduction of Substituents:

    • Sulfanyl substitution at position 5 using thiol derivatives.

    • Alkylation at positions 1 and 6 using alkyl halides under basic conditions.

Microwave-assisted synthesis has been employed for similar compounds to improve yield and reaction efficiency .

In Vitro Studies

Compounds in this class have shown:

  • Potent inhibition of M. tuberculosis growth in macrophages .

  • Cytotoxicity against cancer cell lines such as HeLa and A549 through mTOR inhibition .

Mechanistic Insights

Resistance studies have identified mutations in flavin adenine dinucleotide (FAD)-dependent hydroxylases as potential mechanisms of resistance in tuberculosis treatment .

Applications and Future Directions

This compound holds promise in:

  • Developing antitubercular drugs targeting resistant strains.

  • Designing novel anticancer agents with dual kinase inhibition properties.

  • Exploring central nervous system therapies via adenosine receptor modulation.

Future research should focus on:

  • Pharmacokinetics and toxicity profiling.

  • Expanding SAR studies to optimize substituent effects.

  • Clinical trials for specific therapeutic indications.

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